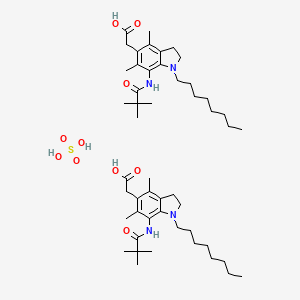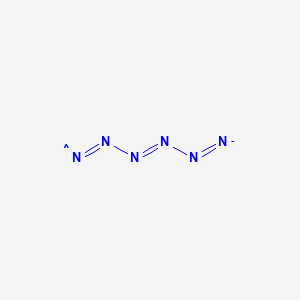
CID 11966305
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hexanitride(.1-) is a hexaatomic nitrogen and an inorganic radical anion.
Scientific Research Applications
Understanding Developmental Research Methods
In developmental research, CID 11966305 might be studied to understand its effects on child and adolescent development. Research categorizes into descriptive, predictive, and explanatory types, each requiring different methods. For example, a study on CID 11966305's impact on cognitive development would need a specific research design and methodology tailored to its goals, whether it's to describe characteristics, predict outcomes, or understand causal mechanisms. This approach ensures that the research on CID 11966305 aligns with developmental science's methodological standards, potentially offering insights into its role in developmental processes (Hamaker, Mulder, & van IJzendoorn, 2020).
Enhancing Scientific Software Frameworks
The study of CID 11966305 could benefit from advancements in scientific software frameworks, which are crucial for developing and maintaining scientific research applications. These frameworks provide a foundation for assembling new applications from existing libraries, significantly improving programming productivity. By employing such frameworks, researchers can more efficiently conduct simulations and analyses related to CID 11966305, facilitating a better understanding of its properties and applications in various scientific domains (Appelbe, Moresi, Quenette, & Simter, 2007).
Advancements in Chemically Induced Dimerization (CID)
Research on chemically induced dimerization (CID) techniques, including CID 11966305, has made significant progress, offering tools to control protein function with high precision and spatiotemporal resolution. These advancements have broadened the scope of CID applications, from dissecting signal transductions to elucidating membrane and protein trafficking. The development of orthogonal and reversible CID systems has particularly enhanced the ability to study biological processes in a controlled manner, opening new avenues for understanding the mechanisms and effects of compounds like CID 11966305 (Voss, Klewer, & Wu, 2015).
Computing with Infinite Data (CID) Project
The CID project, which focuses on computing with infinite objects, including data types like CID 11966305, aims to develop efficient and verified software for engineering applications. By treating exact real numbers as first-class citizens and employing techniques like exact real arithmetic, the project seeks to overcome the limitations of finite precision in scientific computing. This approach could be particularly relevant for simulations and analyses involving CID 11966305, allowing for more accurate and comprehensive modeling of its properties and interactions (Spreen, 2017).
properties
Product Name |
CID 11966305 |
|---|---|
Molecular Formula |
N6- |
Molecular Weight |
84.04 g/mol |
InChI |
InChI=1S/N6/c1-3-5-6-4-2/q-1/b6-5+ |
InChI Key |
XZUYXDVVUGOENK-AATRIKPKSA-N |
Isomeric SMILES |
[N-]=N/N=N/N=[N] |
Canonical SMILES |
[N-]=NN=NN=[N] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



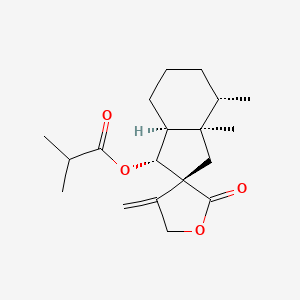
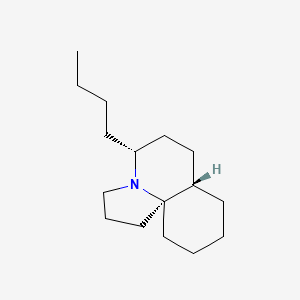
![(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid](/img/structure/B1245506.png)
![4-(2-{4-[1-(4-Isobutyl-phenyl)-ethoxy]-2,3-dimethyl-benzoylamino}-phenoxy)-butyric acid](/img/structure/B1245507.png)

![2-Methylbutyric acid 2,6-dimethyl-3-[[2-hydroxy-3-(formylamino)benzoyl]amino]-4,9-dioxo-8-pentyl-1,5-dioxonane-7-yl ester](/img/structure/B1245511.png)

![(2S)-2-Methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B1245513.png)

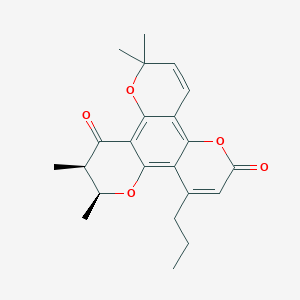
![(1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1245518.png)


